molecular formula C20H19N3O3 B7353122 2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one

2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one

カタログ番号 B7353122
分子量: 349.4 g/mol
InChIキー: FVCRQUYWBISHDA-RHSMWYFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one, also known as BMS-986205, is a small molecule inhibitor that has been extensively studied for its potential therapeutic uses. This compound has a unique chemical structure that makes it a promising candidate for the treatment of various diseases.

作用機序

The mechanism of action of 2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one involves the inhibition of a specific enzyme called IDO1 (indoleamine 2,3-dioxygenase 1). This enzyme plays a key role in regulating the immune response and is overexpressed in various types of cancer and inflammatory diseases. By inhibiting IDO1, this compound can modulate the immune response and potentially reduce tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit IDO1 activity in vitro and in vivo, leading to a reduction in the production of kynurenine, a metabolite that is associated with inflammation and immune suppression. This compound has also been shown to have anti-tumor effects in preclinical models, suggesting that it may be a promising candidate for cancer treatment.

実験室実験の利点と制限

One advantage of 2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one is its unique chemical structure, which makes it a promising candidate for the development of novel therapeutics. However, one limitation is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.

将来の方向性

There are several future directions for research on 2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one. One potential avenue is the development of combination therapies that include this compound and other immune checkpoint inhibitors. Another direction is the investigation of the potential use of this compound in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.

合成法

The synthesis of 2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one involves a series of chemical reactions that result in the formation of the final product. The starting materials used in the synthesis include 3-benzyl-4-hydroxypyrrolidine-1-carboxylic acid and 2-aminobenzoic acid. The reaction proceeds through a series of steps involving coupling, cyclization, and deprotection, resulting in the formation of this compound.

科学的研究の応用

2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one has been extensively studied for its potential therapeutic uses in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and inflammatory diseases.

特性

IUPAC Name

2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-17-12-23(11-14(17)10-13-6-2-1-3-7-13)20(26)18-21-16-9-5-4-8-15(16)19(25)22-18/h1-9,14,17,24H,10-12H2,(H,21,22,25)/t14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCRQUYWBISHDA-RHSMWYFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=NC3=CC=CC=C3C(=O)N2)O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)C2=NC3=CC=CC=C3C(=O)N2)O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。